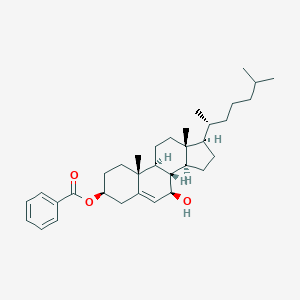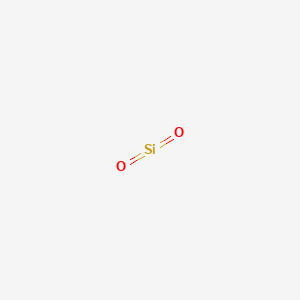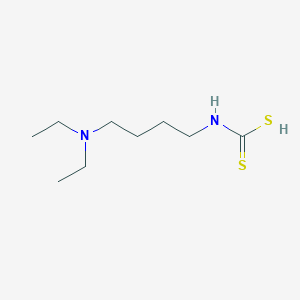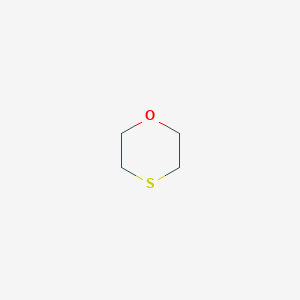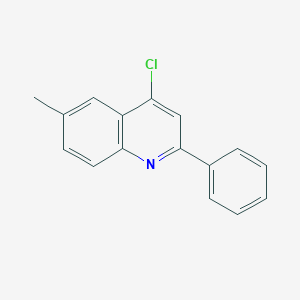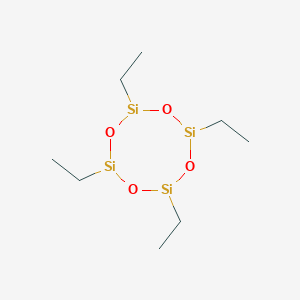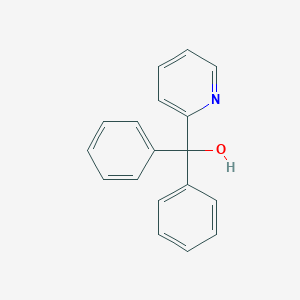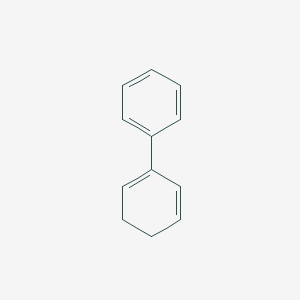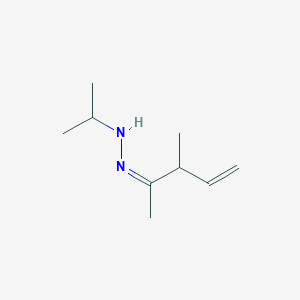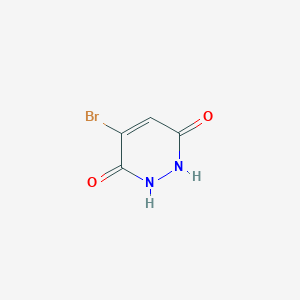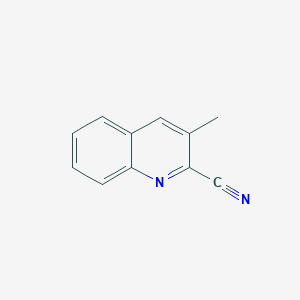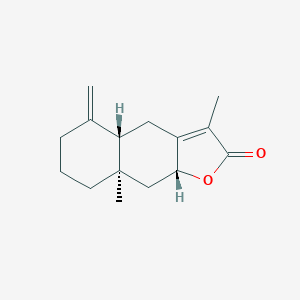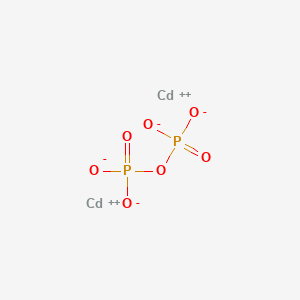![molecular formula C19H24O2 B103222 (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 17554-55-1](/img/structure/B103222.png)
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 3-MeO-PCP, is a dissociative anesthetic drug that has been studied for its potential therapeutic applications. It belongs to the arylcyclohexylamine class of drugs and has a similar chemical structure to phencyclidine (PCP).
作用機序
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one disrupts the normal functioning of glutamatergic neurotransmission, leading to dissociative and anesthetic effects. It also has affinity for the sigma-1 receptor, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
The biochemical and physiological effects of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one are similar to those of other dissociative anesthetics. It produces a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as alterations in perception, thought, and emotion. It can also cause sedation, ataxia, and analgesia. In animal models, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of glutamatergic neurotransmission. However, its dissociative effects can make it difficult to study complex behaviors and cognitive processes. Additionally, its potential for abuse and neurotoxicity must be carefully considered when designing experiments.
将来の方向性
Future research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one could focus on further elucidating its mechanism of action and potential therapeutic applications. Studies could also investigate the effects of chronic exposure to (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one on brain function and behavior. Additionally, research could explore the use of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes.
合成法
The synthesis of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves the reaction of 1-(1-phenylcyclohexyl)piperidine with methoxyacetyl chloride in the presence of triethylamine. This leads to the formation of (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one as a white crystalline powder. The purity of the final product can be tested using techniques such as gas chromatography and mass spectrometry.
科学的研究の応用
Research on (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has primarily focused on its potential therapeutic applications. Studies have shown that it has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, (8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.
特性
CAS番号 |
17554-55-1 |
|---|---|
製品名 |
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC名 |
(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19-/m1/s1 |
InChIキー |
BCWWDWHFBMPLFQ-VXIBKDFQSA-N |
異性体SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
